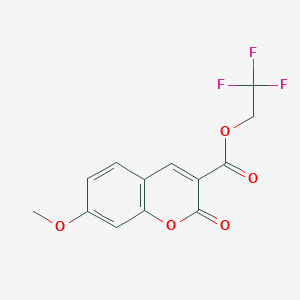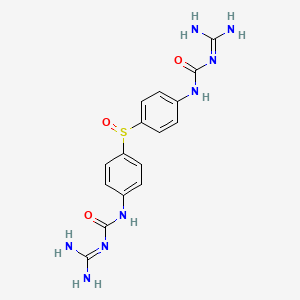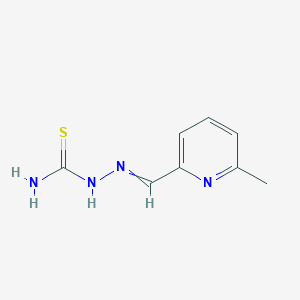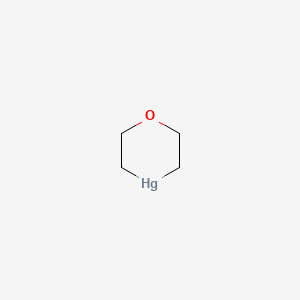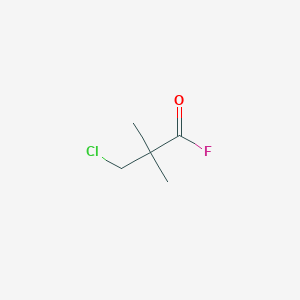![molecular formula C21H16 B14719588 2-Phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 10423-18-4](/img/structure/B14719588.png)
2-Phenylspiro[cyclopropane-1,9'-fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylspiro[cyclopropane-1,9’-fluorene] is a spiro compound characterized by a cyclopropane ring fused to a fluorene moiety with a phenyl group attached to the cyclopropane ring Spiro compounds are known for their unique three-dimensional structures, which impart distinct chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methods. One common approach involves the Corey–Chaykovsky reaction, where fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the desired spiro compound with a yield of approximately 70% . Another method involves photochemical reactions, such as the [1 + 2] cycloaddition of olefins with carbenes, which can also produce spiro cyclopropanes .
Industrial Production Methods
While specific industrial production methods for 2-Phenylspiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of spiro compound synthesis can be applied. These methods typically involve large-scale reactions using optimized conditions to maximize yield and purity. Industrial production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or the attached phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or fluorene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
2-Phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: Spiro compounds, including 2-Phenylspiro[cyclopropane-1,9’-fluorene], are investigated for their potential as pharmaceutical agents due to their ability to interact with biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for developing new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 2-Phenylspiro[cyclopropane-1,9’-fluorene] depends on its application. In organic electronics, the compound’s spiro structure facilitates efficient charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: This compound shares a similar spiro structure but with a xanthene moiety instead of a cyclopropane ring.
Spiro[cyclopropane-1,2’-steroids]: These compounds have a cyclopropane ring fused to steroid structures and exhibit different biological activities.
Uniqueness
2-Phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and a fluorene moiety with a phenyl group. This structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.
Propiedades
Número CAS |
10423-18-4 |
|---|---|
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
2-phenylspiro[cyclopropane-1,9'-fluorene] |
InChI |
InChI=1S/C21H16/c1-2-8-15(9-3-1)20-14-21(20)18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13,20H,14H2 |
Clave InChI |
NOMUAGAGFBFUDX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


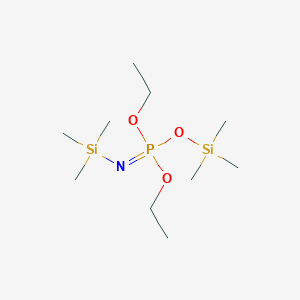
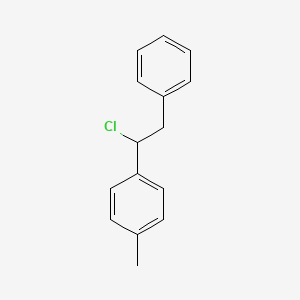
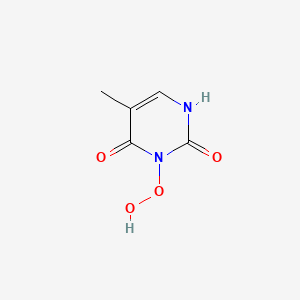
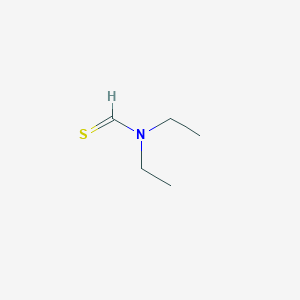
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
